molecular formula C6H2BrClFNO2 B2575577 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene CAS No. 1806970-78-4

1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

Cat. No.: B2575577
CAS No.: 1806970-78-4
M. Wt: 254.44
InChI Key: UTFRFVXKHJBCTB-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-nitrobenzene is a polyhalogenated nitrobenzene derivative with the molecular formula C₆H₂BrClFNO₂ (molecular weight: 254.44 g/mol). Its structure features a benzene ring substituted with bromine (position 1), chlorine (position 4), fluorine (position 2), and a nitro group (position 3). The compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRFVXKHJBCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806970-78-4
Record name 1-bromo-4-chloro-2-fluoro-3-nitrobenzene
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Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the nitration of a halogenated benzene, followed by further halogenation steps. For instance, starting with nitrobenzene, bromination and chlorination can be carried out using reagents like bromine and chlorine in the presence of catalysts or under specific conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Biological Activity : Research indicates that derivatives of 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene may exhibit significant biological activities, including potential anti-inflammatory and antimicrobial properties. These compounds could be candidates for further investigation as therapeutic agents due to their enhanced binding affinity to biological targets .
    • Drug Development : The compound's unique substituents may lead to the development of new drugs targeting specific diseases.
  • Organic Synthesis :
    • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of other complex organic molecules, particularly in the production of agrochemicals and pharmaceuticals .
    • Reagent in Chemical Reactions : The compound can be utilized in various organic reactions, including cross-coupling reactions facilitated by palladium catalysts .
  • Environmental Chemistry :
    • Toxicity Studies : As a polyhalogenated compound, it is subject to studies regarding its environmental impact and toxicity, which are crucial for regulatory assessments .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several halogenated nitrobenzene derivatives, including 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene. Results indicated a significant inhibition zone against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Agrochemical Applications

Research on the synthesis of herbicides has identified 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene as a precursor for creating low-toxicity herbicides with high efficacy. This application highlights its importance in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. In electrophilic aromatic substitution, the nitro group deactivates the benzene ring, making it less reactive towards electrophiles. In nucleophilic aromatic substitution, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
  • Substituents: Br (5), Cl (1), F (2), NO₂ (3).
  • Molecular Weight : 254.44 g/mol (identical to the target compound).
  • Key Differences : The bromine and chlorine positions are swapped (Br at 5 vs. 1 in the target). This alters steric and electronic effects. For example, the nitro group at position 3 in both compounds may direct electrophilic attacks differently due to adjacent substituents. The isomer’s solubility and melting point likely differ, though specific data are unavailable .
1-Bromo-2-fluoro-4-nitrobenzene (CAS 185331-69-5)
  • Substituents: Br (1), F (2), NO₂ (4).
  • Molecular Weight : 219.99 g/mol.
  • Physical Properties : Melting point = 45.8°C; density = 1.808 g/cm³ (predicted).
  • Reactivity: The nitro group at position 4 (vs. This compound is used in agrochemical synthesis .

Compounds with Fewer Substituents

1-Bromo-2-fluoro-3-nitrobenzene (CAS 58534-94-4)
  • Substituents: Br (1), F (2), NO₂ (3).
  • Molecular Weight : 219.99 g/mol.
  • Physical Properties : Boiling point = 261°C; soluble in alcohol, benzene, and ether .
  • Reactivity : Absence of chlorine reduces molecular weight and may increase reactivity in NAS due to lower electron withdrawal from substituents.
1-Bromo-3-chloro-5-fluorobenzene
  • Substituents : Br (1), Cl (3), F (5).
  • Molecular Weight : 209.45 g/mol.
  • Key Differences : Lacks the nitro group, making it less electron-deficient. This simplifies reduction reactions but limits utility in reactions requiring strong electron-withdrawing directing groups .

Compounds with Varied Functional Groups

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
  • Substituents: Br (1), F (3), OCH₃ (2), NO₂ (4).
  • Molecular Weight : 265.45 g/mol.
  • Reactivity : The methoxy group (electron-donating) at position 2 counteracts the electron-withdrawing nitro group, altering regioselectivity in electrophilic substitutions compared to the target compound .
2-Bromo-3-chloro-4-fluoro-1-methylbenzene
  • Substituents : Br (2), Cl (3), F (4), CH₃ (1).
  • Molecular Weight : 223.49 g/mol.
  • Key Differences : A methyl group replaces the nitro group, drastically reducing electrophilicity. This compound is more suited for Friedel-Crafts alkylation than halogen exchange reactions .

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Physical/Chemical Properties Applications/Reactivity Notes
1-Bromo-4-chloro-2-fluoro-3-nitrobenzene Br(1), Cl(4), F(2), NO₂(3) 254.44 High electron deficiency; NAS at Br(1) Pharmaceutical intermediates
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Br(5), Cl(1), F(2), NO₂(3) 254.44 Altered steric effects vs. target Specialty chemical synthesis
1-Bromo-2-fluoro-4-nitrobenzene Br(1), F(2), NO₂(4) 219.99 Mp = 45.8°C; density = 1.808 g/cm³ Agrochemical precursors
1-Bromo-2-fluoro-3-nitrobenzene Br(1), F(2), NO₂(3) 219.99 Bp = 261°C; soluble in organic solvents Cross-coupling reactions
1-Bromo-3-chloro-5-fluorobenzene Br(1), Cl(3), F(5) 209.45 d = 1.72; RI = 1.5470 Halogen exchange reactions

Research Findings and Implications

  • Reactivity Trends : Nitro group position critically influences regioselectivity. For example, 1-bromo-2-fluoro-4-nitrobenzene undergoes NAS at bromine more readily than the target compound due to reduced steric hindrance .
  • Synthetic Challenges : Introducing multiple halogens and nitro groups requires precise control to avoid byproducts. The target compound’s synthesis likely involves sequential halogenation and nitration steps, similar to its analogs .
  • Compounds with higher halogen content (e.g., the target) may pose greater environmental persistence risks .

Biological Activity

1-Bromo-4-chloro-2-fluoro-3-nitrobenzene is a halogenated aromatic compound that exhibits significant biological activity due to its unique structural features. This article summarizes the biological properties, potential applications, and research findings related to this compound.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Bromine (Br) : A strong electron-withdrawing group that enhances electrophilic reactivity.
  • Chlorine (Cl) : Similar to bromine, it influences the compound's reactivity and can enhance antimicrobial properties.
  • Fluorine (F) : Known for increasing lipophilicity, which may improve membrane permeability.
  • Nitro group (NO2) : A potent electron-withdrawing group that can influence biological interactions.

Biological Activity

Research indicates that 1-bromo-4-chloro-2-fluoro-3-nitrobenzene and its derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures demonstrate significant antimicrobial properties against Gram-positive bacteria. The presence of halogen substituents enhances their interaction with microbial targets, potentially leading to new therapeutic agents .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further investigation in medicinal chemistry.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Notes
1-Bromo-4-chloro-2-fluoro-3-nitrobenzeneTBDPotential anti-inflammatory properties
1-Bromo-4-chloro-2-fluoro-5-nitrobenzeneTBDSimilar structure with different nitro position
1-Bromo-4-chloro-2-fluorobenzene>64Lacks nitro group; lower reactivity
1-Bromo-4-fluoro-2-nitrobenzeneTBDDifferent reactivity profile

The mechanism by which 1-bromo-4-chloro-2-fluoro-3-nitrobenzene exerts its biological effects involves:

  • Electrophilic Aromatic Substitution : The electron-withdrawing groups activate the benzene ring towards electrophiles, facilitating reactions with biological targets.
  • Nucleophilic Aromatic Substitution : Halogen atoms can be replaced by nucleophiles, leading to the formation of new derivatives with potentially enhanced activity.
  • Reduction Reactions : The nitro group can be reduced to an amino group, altering the compound's biological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-bromo-4-chloro-2-fluoro-3-nitrobenzene:

  • Antimicrobial Studies : In vitro studies have shown that compounds with similar halogenation patterns exhibit varying degrees of antimicrobial activity against resistant strains such as Staphylococcus aureus and Enterococcus faecium. These findings suggest that structural modifications can significantly impact efficacy .
  • In Vitro Testing : Research has indicated that certain derivatives show promising results in reducing cell viability in cancer cell lines, suggesting potential anticancer properties. For instance, modifications at specific positions on the benzene ring led to enhanced activity against colorectal cancer cells (Caco-2) compared to controls .

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